Spirosol-5-en-3-ol, (3ss,22a,25R)-
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Overview
Description
Spirosol-5-en-3-ol, (3ss,22a,25R)-, also known as solasodine, is a naturally occurring steroidal alkaloid. It is found in various Solanaceae plants, such as Solanum melongena (eggplant) and Solanum nigrum (black nightshade). This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirosol-5-en-3-ol, (3ss,22a,25R)- typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate the desired compound.
Industrial Production Methods
Industrial production of Spirosol-5-en-3-ol, (3ss,22a,25R)- involves large-scale extraction from plant materials. The process includes:
Harvesting: Collecting the plant material containing the compound.
Extraction: Using solvents like methanol or ethanol to extract the compound.
Purification: Employing chromatographic methods to purify the compound to the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Spirosol-5-en-3-ol, (3ss,22a,25R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Spirosol-5-en-3-ol, (3ss,22a,25R)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on insect herbivores.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical research tool.
Mechanism of Action
The mechanism of action of Spirosol-5-en-3-ol, (3ss,22a,25R)- involves its interaction with various molecular targets and pathways. It is known to:
Bind to steroid receptors: Modulating the activity of these receptors and influencing gene expression.
Inhibit enzymes: Such as acetylcholinesterase, which plays a role in neurotransmission.
Induce apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diosgenin: Another steroidal saponin with similar biological activities.
Solanine: A glycoalkaloid found in Solanaceae plants with toxic properties.
Tomatine: A glycoalkaloid with antimicrobial and antifungal activities.
Uniqueness
Spirosol-5-en-3-ol, (3ss,22a,25R)- is unique due to its specific stereochemistry and its wide range of biological activities. Unlike some similar compounds, it has shown potential in various therapeutic applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7R,8R,9S,12S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24,28H,5-16H2,1-4H3/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCINYDCJVLDW-GCGBSLFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCCC6)C)C)C)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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